[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Overview
Description
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 g/mol . This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring, which is further connected to a methanol group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methanol Group: The methanol group is attached through nucleophilic substitution reactions, where a hydroxyl group replaces a leaving group on the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It influences signaling pathways related to neurotransmission, metabolism, and cellular regulation.
Comparison with Similar Compounds
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride can be compared with other similar compounds, such as:
[(2R,4R)-4-chloropyrrolidin-2-yl]methanol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
[(2R,4R)-4-bromopyrrolidin-2-yl]methanol;hydrochloride:
[(2R,4R)-4-iodopyrrolidin-2-yl]methanol;hydrochloride:
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Biological Activity
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride is a hydrochloride salt of a pyrrolidine derivative notable for its structural features, including a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Biological Activity
Research has indicated that this compound exhibits several significant biological activities:
- Antidepressant Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant properties. Its interaction with serotonin and norepinephrine pathways is particularly noteworthy.
- Antinociceptive Activity : The compound may have pain-relieving effects, which positions it as a candidate for analgesic drug development. Initial animal studies have shown promising results in reducing pain responses.
- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. This interaction is crucial for its antidepressant and neuroprotective effects.
- Pathways Involved : It influences signaling pathways related to neurotransmission, metabolism, and cellular regulation. For instance, it may enhance synaptic plasticity and neuronal survival under stress conditions.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
[(2R,4R)-4-chloropyrrolidin-2-yl]methanol;hydrochloride | Chlorine atom at 4-position | Different reactivity and potential antidepressant properties |
[(2R,4R)-4-bromopyrrolidin-2-yl]methanol;hydrochloride | Bromine instead of fluorine | Varies in reactivity and analgesic effects |
[(S)-(-)-Bupropion] | Phenethylamine derivative | Antidepressant and smoking cessation aid |
This table illustrates how variations in halogen substitution can significantly affect biological activity.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antidepressant Activity Study : A recent study published in a peer-reviewed journal demonstrated that this compound showed significant improvement in behavioral tests related to depression in rodent models. The study highlighted its ability to increase serotonin levels in the brain.
- Pain Relief Efficacy : Another study focused on the antinociceptive properties of the compound. Results indicated that administration led to a marked reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.
- Neuroprotection Research : A preliminary investigation into the neuroprotective effects revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its therapeutic potential for neurodegenerative conditions.
Properties
IUPAC Name |
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSMAEKVMQAPIQ-TYSVMGFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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